2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
Description
The compound 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a hybrid molecule featuring a chloro-fluorobenzylamino-oxoethyl backbone conjugated with a 3-methoxyphenyl acetate moiety. The 3-chloro-4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl acetate may contribute to π-π stacking interactions, similar to methoxy-substituted analogs reported in the literature .
Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-24-14-4-2-3-12(7-14)9-18(23)25-11-17(22)21-10-13-5-6-16(20)15(19)8-13/h2-8H,9-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZORQAJNTYBYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chloro-fluoro substituted benzyl group, an amino linkage, and an acetate moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Amino Linkage: Reaction of 3-chloro-4-fluorobenzylamine with 2-oxoethyl acetate.
- Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetic acid under controlled conditions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example:
- In Vitro Studies: Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics like ampicillin .
Antiproliferative Effects
Compounds containing similar functional groups have been evaluated for their antiproliferative activities against various cancer cell lines:
- Cell Line Studies: In vitro assays indicate that these compounds can inhibit cell proliferation in breast and ovarian cancer cell lines, suggesting potential as anticancer agents .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with IC50 values comparable to standard treatments. |
| Study B | Showed significant antiproliferative effects in ovarian cancer cell lines with a reduction in viability by over 70% at certain concentrations. |
| Study C | Investigated the structural modifications that enhance biological activity, emphasizing the role of halogen substitutions. |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and physicochemical properties of the target compound with structurally related molecules from the evidence:
Key Observations
Halogenation Patterns: The target compound’s 3-chloro-4-fluorobenzyl group distinguishes it from analogs like 4a (2-chlorophenyl) and 2f (4-nitrophenyl). Dual halogenation may enhance receptor binding via halogen bonds, a feature shared with [2-(N-methylanilino)-2-oxoethyl] 2-chloro-4-fluorobenzoate . In contrast, AZD1152 () employs a 3-fluorophenyl group, prioritizing fluorine’s electronegativity for kinase inhibition.
Functional Group Influence: The 3-methoxyphenyl acetate in the target compound likely improves membrane permeability compared to the sulfamoyl or phosphate groups in and , which enhance solubility but reduce lipophilicity.
Synthetic Routes: The target compound may be synthesized via S-alkylation (as in ) or carboxamide coupling (). ’s intermediates (e.g., ethyl 2-aminoacetate hydrochloride) suggest possible starting materials for analogous structures .
Biological Implications :
- While AZD1152 () is a confirmed kinase inhibitor, the target compound’s chloro-fluorobenzyl group may confer similar bioactivity, as halogenated aromatics are common in kinase-targeting drugs.
- The benzothiazine derivative () has demonstrated anti-inflammatory properties, suggesting the target compound’s methoxyphenyl group could align with such applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
